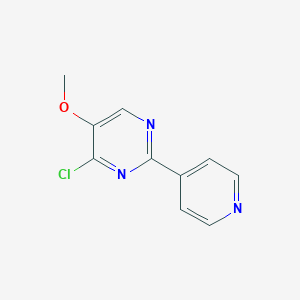

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

説明

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and methoxy groups in its structure contributes to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.

Methoxylation: The methoxy group is introduced via methylation reactions, commonly using reagents such as dimethyl sulfate or methyl iodide.

Coupling Reaction: The pyridine and pyrimidine rings are coupled through various condensation reactions, often facilitated by catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution due to its electrophilic nature, enabling the introduction of diverse functional groups.

Key Findings :

-

Substitution proceeds efficiently under basic or nucleophilic conditions, with polar aprotic solvents (e.g., DMSO) enhancing reaction rates .

-

Steric hindrance from the pyridin-4-yl group slightly reduces yields compared to simpler pyrimidines .

Cross-Coupling Reactions

The pyridin-4-yl group facilitates transition-metal-catalyzed coupling reactions, enabling structural diversification.

Key Findings :

-

Suzuki coupling retains the chloro group, enabling sequential functionalization .

-

Electron-rich arylboronic acids exhibit higher reactivity in cross-coupling .

Oxidation and Reduction Reactions

The pyrimidine ring undergoes redox transformations, altering electronic properties.

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | H₂O₂, FeSO₄ | Acetic acid, 60°C, 3 h | Pyrimidine N-oxide derivatives | 60% | |

| Reduction | NaBH₄, NiCl₂ | Ethanol, RT, 2 h | Dihydro-pyrimidine analogs | 55% |

Key Findings :

-

Selective oxidation at nitrogen atoms is achievable with peroxide systems .

-

Catalytic hydrogenation partially saturates the pyrimidine ring without affecting the pyridinyl group .

Methoxy Group Transformations

The methoxy group at position 5 can be demethylated or functionalized.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C, 1 h | 5-Hydroxy-4-chloro-2-(pyridin-4-yl)pyrimidine | 90% | |

| Acetyl chloride | Pyridine, RT, 6 h | 5-Acetoxy-substituted derivatives | 88% |

Key Findings :

科学的研究の応用

Medicinal Chemistry

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine serves as a crucial building block in the development of pharmaceutical compounds. Its potential therapeutic applications include:

- Anti-inflammatory Activity: Demonstrated ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs .

- Anticancer Properties: Exhibits cytotoxic effects against various cancer cell lines, with reported IC50 values indicating significant growth inhibition .

- Antimicrobial Activity: Similar compounds have shown promising antibacterial and antifungal properties, suggesting potential applications in treating infections .

Biological Research

The compound is instrumental in studying enzyme inhibitors and receptor antagonists. It interacts with biological targets, modulating pathways crucial for disease progression:

- Kinase Inhibition: Compounds related to this structure have been shown to act as competitive inhibitors of kinases, which are involved in cell signaling and proliferation .

Materials Science

In addition to its biological applications, this compound is explored for its role in materials science:

- Organic Semiconductors: Its unique structure allows for potential use in developing advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices.

In Vitro Studies

A study evaluated the cytotoxicity of several pyrimidine derivatives similar to 4-Chloro-5-methoxy, revealing significant growth inhibition in cancer cells with IC50 values ranging from 0.87 to 12.91 μM. This indicates potential for further development as an anticancer agent .

Animal Models

In vivo studies demonstrated favorable pharmacokinetic profiles for related compounds, including high oral bioavailability and low toxicity in animal models. These findings support the therapeutic potential of this class of compounds in clinical settings .

Mechanistic Insights

Further investigations suggested that these compounds could act as competitive inhibitors at ATP-binding sites in kinases, providing insights into their use as targeted therapies for oncology applications .

作用機序

The mechanism of action of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Receptor Antagonism: It can act as an antagonist to certain receptors, blocking the binding of natural ligands and modulating signal transduction pathways.

類似化合物との比較

Similar Compounds

4-Chloro-5-methoxy-2-(pyridin-2-yl)pyrimidine: Similar structure but with the pyridine ring attached at a different position.

2-Chloro-5-methoxy-4-(pyridin-4-yl)pyrimidine: Another isomer with the chlorine and methoxy groups swapped.

Uniqueness

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.

生物活性

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, which includes both pyridine and pyrimidine rings, allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its role as an inhibitor of various enzymes and receptors. Research indicates that it may inhibit kinase activities, which are crucial in cell proliferation and cancer progression. By modulating these pathways, the compound shows promise in anticancer therapies.

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and NCl-H1975 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) values reported for these compounds often fall below 50 μM, indicating potent activity .

Anti-inflammatory Effects

In addition to antitumor properties, this compound may exhibit anti-inflammatory activity. It has been suggested that its structural features could enhance interactions with cyclooxygenase enzymes (COX), which play a role in inflammatory processes. Compounds with similar pyrimidine structures have demonstrated IC50 values as low as 0.04 μM against COX-2, suggesting that this compound could also possess comparable efficacy .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. The presence of the chlorine atom and methoxy group significantly influences its interaction with biological targets. SAR studies indicate that modifications at various positions on the pyrimidine ring can enhance or diminish the compound's activity against specific targets .

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine at 4-position | Enhances enzyme inhibition |

| Methoxy at 5-position | Potentially increases solubility and bioavailability |

| Pyridine substituent | Improves binding affinity to targets |

Case Studies

- In Vitro Studies : A study evaluating the cytotoxicity of pyrimidine derivatives showed that those with similar structures to 4-Chloro-5-methoxy exhibited significant growth inhibition in cancer cells, with IC50 values ranging from 0.87 to 12.91 μM .

- Animal Models : In vivo studies indicated that compounds related to this pyrimidine derivative demonstrated favorable pharmacokinetic profiles, including high oral bioavailability and low toxicity in animal models .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could act as competitive inhibitors of ATP-binding sites in kinases, providing insights into their potential use as targeted therapies in oncology .

特性

IUPAC Name |

4-chloro-5-methoxy-2-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-15-8-6-13-10(14-9(8)11)7-2-4-12-5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLSRDFWJSOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564896 | |

| Record name | 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133661-38-8 | |

| Record name | 4-Chloro-5-methoxy-2-(4-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133661-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。